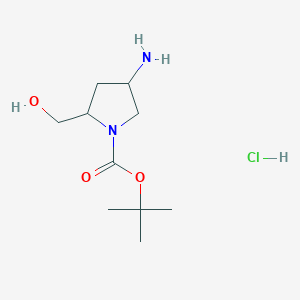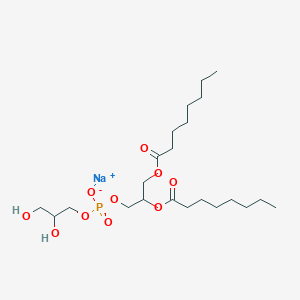
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle est un tensioactif à base de glucides de formule moléculaire C18H35NO6. Il est connu pour ses propriétés amphiphiliques, qui le rendent utile dans diverses applications scientifiques et industrielles. Ce composé est un dérivé du glucose, où le groupe hydroxyle en position 2 est remplacé par un groupe acétamido et le groupe hydroxyle anomérique est substitué par un groupe décyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle implique généralement la glycosylation du 2-acétamido-2-désoxy-D-glucose avec du décanol. La réaction est catalysée par un acide, tel que l'acide sulfurique ou l'acide chlorhydrique, dans des conditions de température contrôlées. La réaction se déroule par la formation d'une liaison glycosidique entre le dérivé du glucose et le décanol.
Méthodes de production industrielle
En milieu industriel, la production du 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle peut impliquer l'utilisation de méthodes enzymatiques pour obtenir une spécificité et un rendement plus élevés. Des enzymes telles que les glycosyltransférases peuvent être utilisées pour catalyser la réaction de glycosylation, assurant la formation sélective du produit souhaité. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et la pureté du composé.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle de la partie glucose peuvent être oxydés pour former les composés carbonylés correspondants.
Réduction: Le groupe acétamido peut être réduit en groupe amine dans des conditions appropriées.
Substitution: Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution: Des nucléophiles tels que les alcoolates ou les thiolates peuvent être utilisés en présence d'une base appropriée.
Principaux produits formés
Oxydation: Formation d'aldéhydes ou de cétones.
Réduction: Formation d'amines.
Substitution: Formation de dérivés éthers ou thioéthers.
Applications de la recherche scientifique
Le 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme tensioactif dans diverses réactions chimiques pour améliorer la solubilité et la stabilité des réactifs.
Biologie: Employé dans l'étude des interactions glucides-protéines et comme composant dans les milieux de culture cellulaire.
Médecine: Investigué pour son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa biocompatibilité et de sa nature amphiphile.
Industrie: Utilisé dans la formulation de détergents, d'émulsifiants et d'autres agents nettoyants.
Mécanisme d'action
Le mécanisme d'action du 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle implique sa capacité à interagir avec les molécules hydrophiles et hydrophobes. Cette nature amphiphile lui permet de former des micelles en solution aqueuse, qui peuvent encapsuler des substances hydrophobes. Le composé peut également interagir avec les membranes biologiques, modifiant leur perméabilité et facilitant le transport des molécules à travers la membrane.
Applications De Recherche Scientifique
Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the study of carbohydrate-protein interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Decyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with both hydrophilic and hydrophobic molecules. This amphiphilic nature allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic substances. The compound can also interact with biological membranes, altering their permeability and facilitating the transport of molecules across the membrane.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Acétamido-2-désoxy-β-D-glucopyranoside de benzyle: Structure similaire mais avec un groupe benzyle au lieu d'un groupe décyle.
2-Désoxy-2-acétamido-β-D-galactose-4-sulfate: Groupe acétamido similaire mais avec un groupe sulfate et un fragment de sucre différent.
2-Acétamido-2-désoxy-β-D-glucopyranosylamine: Structure similaire mais avec un groupe amino au lieu d'un groupe décyle.
Unicité
Le 2-Acétamido-2-désoxy-β-D-glucopyranoside de décyle est unique en raison de sa longue chaîne décylique hydrophobe, qui confère des propriétés amphiphiliques distinctes. Cela le rend particulièrement efficace comme tensioactif et dans les applications nécessitant la stabilisation de composés hydrophobes dans des environnements aqueux.
Propriétés
IUPAC Name |
N-[2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO6/c1-3-4-5-6-7-8-9-10-11-24-18-15(19-13(2)21)17(23)16(22)14(12-20)25-18/h14-18,20,22-23H,3-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBILVFMHQNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)











![2,4-dichloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12094448.png)

